molecular formula C20H18N4O2S2 B2875848 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-6-carboxylate CAS No. 941958-99-2

2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-6-carboxylate

Cat. No.: B2875848
CAS No.: 941958-99-2
M. Wt: 410.51
InChI Key: LOCMYFAONQPUJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

A number of novel benzothiazole derivatives bearing 1,2,3-triazole has been synthesized . The structure was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Molecular Structure Analysis

The molecular structure of the products are confirmed by 1H and 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 410.51.

Scientific Research Applications

DNA Interaction and Cellular Applications

Benzothiazole derivatives, including those with piperazine rings, have been extensively studied for their ability to interact with DNA and for their cellular applications. For example, Hoechst 33258, a compound structurally related to benzothiazoles, is known for its strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This interaction has leveraged its use as a fluorescent DNA stain, providing insights into chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosomes analysis. Such compounds also find applications as radioprotectors and topoisomerase inhibitors, offering a pathway for rational drug design based on their DNA binding characteristics (Issar & Kakkar, 2013).

Pharmacological Activities

Benzothiazole derivatives exhibit a wide range of pharmacological activities due to their structural diversity. The unique properties of the benzothiazole ring, especially when modified with various substituents, have shown promising anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer activities. These activities underscore the importance of benzothiazole as a critical scaffold in medicinal chemistry, facilitating the development of new therapeutic agents (Bhat & Belagali, 2020).

Synthetic and Biological Importance

The synthesis and exploration of benzothiazole and piperazine derivatives highlight their significant role in medicinal chemistry. Compounds like Frentizole, a urea benzothiazole derivative, illustrate the therapeutic potential of these chemicals in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus. The broad spectrum of biological activities presented by these compounds, including their use as commercial fungicides and herbicides, emphasizes their importance in drug discovery and development (Rosales-Hernández et al., 2022).

Therapeutic Potential and Drug Development

The therapeutic potential of benzothiazole derivatives has been widely recognized, with several molecules containing the benzothiazole ring system in clinical use for various diseases and disorders. The structural simplicity of these compounds, combined with their extensive antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, positions them as valuable entities in drug discovery. Their capability to serve as ligands for various biomolecules has attracted medicinal chemists' interest, particularly in developing therapies for cancer, signifying the increasing importance of the benzothiazole nucleus in drug discovery (Kamal et al., 2015).

Future Directions

Further studies could focus on the anticancer activity of the compound against various human cancer cell lines . Additionally, the anti-inflammatory properties of novel benzothiazole derivatives could be explored .

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-23-6-8-24(9-7-23)20-22-16-5-3-14(11-18(16)28-20)26-19(25)13-2-4-15-17(10-13)27-12-21-15/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCMYFAONQPUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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